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Introduction

SPYO001 is an investigational, half-life extended, humanized IgG1 monoclonal antibody that
selectively targets the o437 integrin. Developed by Spyre Therapeutics, SPYO00L1 is currently in
clinical development for the treatment of inflammatory bowel disease (IBD). By blocking the
interaction between a47 on lymphocytes and mucosal addressin cell adhesion molecule-1
(MAdCAM-1) on endothelial cells in the gastrointestinal tract, SPY001 aims to provide a
targeted anti-inflammatory effect, preventing the trafficking of pathogenic T-lymphocytes to the
gut. This technical guide provides a comprehensive overview of the available pharmacokinetic
(PK) and pharmacodynamic (PD) data for SPY001, based on preclinical and early clinical
studies.

Pharmacokinetics

The pharmacokinetic profile of SPY001 has been characterized in non-human primates and in
a Phase 1 clinical trial in healthy volunteers. The key feature of SPY0O01 is its extended half-life,
achieved through Fc engineering, which is anticipated to allow for less frequent dosing
compared to the current standard of care.

Preclinical Pharmacokinetics
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Preclinical pharmacokinetic studies were conducted in cynomolgus monkeys. These studies
were designed to assess the single-dose pharmacokinetics of SPY00L1.

Table 1: Preclinical Pharmacokinetic Parameters of SPY001 in Cynomolgus Monkeys

Parameter Value

Half-life (t%2) ~22 days

Clinical Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose
study (NCT06448247) was initiated to evaluate the safety, tolerability, and pharmacokinetics of
SPYO001 in healthy adult volunteers. Interim data from this ongoing study have been reported.

Table 2: Clinical Pharmacokinetic Parameters of SPY001 in Healthy Volunteers (Interim Data)

Parameter Value

Half-life (t¥2) >90 days[1]

These interim results suggest a significantly longer half-life in humans compared to preclinical
models and existing a4p7-targeting therapies, supporting the potential for quarterly or even
semi-annual maintenance dosing.[1]

Pharmacodynamics

The pharmacodynamic activity of SPY00L1 is centered on its ability to bind to a4p7 integrin and
block its interaction with MAdCAM-1. Preclinical and clinical studies have aimed to demonstrate
the potency and durability of this effect.

Preclinical Pharmacodynamics

In vitro studies were conducted to assess the binding affinity and potency of SPY001.

Table 3: Preclinical Pharmacodynamic Characteristics of SPY001
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Parameter Finding

Binding Affinity (Kd) <1 nM (similar to vedolizumab)[2]

Binds to a4p7-expressing cells (RPMI-8866) but

Specificit
P Y not a4f1-expressing cells (Ramos)[2]

Matched that of vedolizumab in inhibiting

Potency (IC50
Y ) MAdCAM-1-driven cell adhesion[2]

These preclinical data indicate that SPY001 has a comparable potency and selectivity to the
established o437 inhibitor, vedolizumab.[2]

Clinical Pharmacodynamics

Pharmacodynamic assessments in the Phase 1 clinical trial focused on target engagement,
specifically the saturation of a437 receptors on circulating lymphocytes.

Table 4: Clinical Pharmacodynamic Findings for SPY001 in Healthy Volunteers (Interim Data)

Parameter Finding

A single dose of SPY001 resulted in rapid and

Target Engagement _ _
sustained saturation of 0437 receptors.[3]

The complete and sustained target engagement observed at anticipated therapeutic trough
concentrations further supports the potential for an extended dosing interval.[3]

Experimental Protocols
Preclinical Pharmacokinetic Study in Cynomolgus
Monkeys

While the full detailed protocol is not publicly available, a general methodology can be inferred
from standard practices for monoclonal antibody preclinical testing.

» Animal Model: Naive, healthy cynomolgus monkeys were likely used due to their
phylogenetic similarity to humans and the cross-reactivity of SPY001 with the non-human
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primate a4p7 integrin.

o Study Design: A single-dose, parallel-group design was likely employed. Animals would have
received a single intravenous or subcutaneous injection of SPY001 at one of multiple dose
levels.

o Sample Collection: Blood samples were likely collected at predetermined time points post-
dose (e.g., pre-dose, and at various intervals over several weeks) to characterize the full
pharmacokinetic profile.

» Bioanalytical Method: Serum concentrations of SPY001 were likely measured using a
validated enzyme-linked immunosorbent assay (ELISA) specific for the antibody.

» Data Analysis: Pharmacokinetic parameters, including half-life, were calculated using non-
compartmental analysis of the serum concentration-time data.

Phase 1 Clinical Trial in Healthy Volunteers
(NCT06448247)

The following is a summary of the study design as registered on ClinicalTrials.gov.

o Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-
ascending dose study.[4]

o Participants: Healthy adult volunteers.[4]

 Intervention: Participants are randomized to receive either SPY0O01 or placebo. The study
consists of multiple cohorts, with each cohort receiving a different dose of SPY001 in an
escalating manner. Both single ascending dose (SAD) and multiple ascending dose (MAD)
cohorts are included.[5][6]

e Primary Outcome Measures: The primary objective is to assess the safety and tolerability of
SPYO0O01. This is evaluated through the monitoring of adverse events, clinical laboratory tests,
vital signs, and electrocardiograms.

e Secondary Outcome Measures: The secondary objective is to characterize the
pharmacokinetic profile of SPY001. This involves the collection of serial blood samples to
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measure serum concentrations of the antibody over time. Pharmacodynamic markers, such
as a4f37 receptor occupancy, are also assessed.
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Caption: SPY001 blocks the binding of a47 on lymphocytes to MAdJCAM-1 on gut endothelial
cells.

Experimental Workflow for Preclinical Pharmacokinetic
Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacokinetics
and Pharmacodynamics of SPY001]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575405#spi-001-pharmacokinetics-and-
pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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